molecular formula C15H17NO2 B3173206 2-(2-Ethoxyphenoxy)-4-methylaniline CAS No. 946774-21-6

2-(2-Ethoxyphenoxy)-4-methylaniline

Cat. No.: B3173206
CAS No.: 946774-21-6
M. Wt: 243.3 g/mol
InChI Key: MMKQAMYPXVGKQK-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)-4-methylaniline (CAS: 96331-95-2) is an aromatic amine featuring a 4-methylaniline core substituted with a 2-ethoxyphenoxy group at the 2-position. This compound’s structure combines electron-donating (ethoxy and methyl) groups with a sterically hindered phenoxy moiety, influencing its physicochemical properties and reactivity. It is structurally related to intermediates in pharmaceutical syntheses, such as Tamsulosin Hydrochloride, which contains a similar 2-(2-ethoxyphenoxy)ethylamine group .

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-17-13-6-4-5-7-14(13)18-15-10-11(2)8-9-12(15)16/h4-10H,3,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKQAMYPXVGKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=CC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenoxy)-4-methylaniline typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyphenoxy)-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Ethoxyphenoxy)-4-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and their implications:

Compound Name Substituents Electronic Effects Key Properties/Applications References
2-(2-Ethoxyphenoxy)-4-methylaniline 2-ethoxyphenoxy, 4-methyl Moderate electron donation (ethoxy), steric hindrance Potential pharmaceutical intermediate; moderate solubility in polar solvents
4-Methoxy-2-methylaniline 4-methoxy, 2-methyl Strong electron donation (methoxy) Enhanced solubility; used in dye synthesis and polymer research
N-(Adamantan-1-ylmethyl)-4-methylaniline Adamantane group, 4-methyl Steric bulk dominates Drug development (Chan-Lam coupling; 35–74% yield)
2-(Furan-2-yl)-4-methylaniline Furan ring, 4-methyl Conjugation with furan; moderate electron withdrawal High-yield synthesis (80–95%); materials science applications
2-Ethoxy-4-(methylsulfonyl)aniline 2-ethoxy, 4-methylsulfonyl Strong electron withdrawal (sulfonyl) Reactive intermediate; potential in agrochemicals

Physicochemical Properties

  • Solubility: The ethoxyphenoxy group in the target compound likely reduces water solubility compared to 4-methoxy-2-methylaniline, which has higher polarity due to the methoxy group .
  • Adsorption: Polymeric adsorbents (e.g., ZH-03) show higher affinity for 4-methylaniline derivatives (3.19 mmol/g capacity) compared to simpler anilines, suggesting that the ethoxyphenoxy group may alter adsorption kinetics .

Biological Activity

2-(2-Ethoxyphenoxy)-4-methylaniline is an organic compound classified as an aniline derivative. Its structure comprises an ethoxyphenoxy group linked to a 4-methyl aniline moiety, which may impart unique biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic properties.

Structure and Composition

  • Chemical Formula : C16_{16}H19_{19}NO2_2
  • CAS Number : 946774-21-6
  • Molecular Weight : 273.34 g/mol

Synthesis

The synthesis typically involves the reaction of 2-ethoxyphenol with 4-methylaniline under controlled conditions, often utilizing catalysts or specific solvents to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent in pharmaceuticals.

Anticancer Activity

Studies have explored the anticancer properties of this compound, particularly its ability to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression. For instance, a study demonstrated that treatment with this compound resulted in increased apoptosis in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties.
  • Anticancer Activity : In research conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early and late-stage apoptosis rates among treated cells compared to control groups.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many aniline derivatives exhibit biological activity, this compound demonstrates a unique profile due to its specific substituents, which may enhance its interaction with biological targets.

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound3215
Compound A6420
Compound B12825

Q & A

Q. How can contradictory data on reaction yields be resolved using computational and experimental validation?

  • Methodological Answer : Discrepancies between predicted (machine learning) and experimental yields are addressed via sensitivity analysis of descriptors (e.g., atomic electronegativity, steric parameters). High-throughput screening (96-well plates) validates outlier reactions, identifying hidden variables like trace moisture or oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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